6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine
Description
6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is a purine nucleoside analog characterized by:
- A purine base with 6-amino and 2-chloro substituents.
- A β-D-ribofuranosyl sugar moiety acetylated at the 2', 3', and 5' hydroxyl groups (C₁₆H₁₈ClN₅O₇, MW 427.80) . This compound serves as a key intermediate in synthesizing bioactive nucleosides, where the acetyl groups enhance lipophilicity for cellular uptake and act as protective groups during synthesis . It is commercially available (CAS 79999-39-6) and used in antiviral and anticancer research due to its structural similarity to natural nucleosides .
Properties
Molecular Formula |
C16H18ClN5O7 |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
IMTFOTCIQPKKSP-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three key steps:
- Protection of Ribose Hydroxyl Groups: The ribose sugar is protected by acetylation of the 2', 3', and 5' hydroxyl groups to form the tri-O-acetyl ribofuranose derivative.
- Glycosylation: Coupling of the protected sugar with a suitably substituted purine base (often 2,6-dichloropurine or 2-chloro-6-aminopurine) via N9-glycosidic bond formation.
- Selective Substitution: Introduction of the amino group at position 6 (if starting from 2,6-dichloropurine) or chlorination at position 2 (if starting from 6-aminopurine derivatives).
Detailed Preparation Methods
Vorbrüggen Glycosylation Method
The most commonly reported and efficient method for preparing 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is the Vorbrüggen glycosylation, which involves:
- Starting Materials: 2,6-dichloropurine and tetra-O-acetyl-β-D-ribofuranose.
- Reagents: N,O-bis(trimethylsilyl)acetamide (BSA) to silylate the purine base, trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst.
- Solvent: Dry acetonitrile.
- Conditions: The 2,6-dichloropurine is silylated with BSA at 40 °C for 30 minutes to form a soluble silylated intermediate. Then the acetylated sugar and TMSOTf are added, and the mixture is heated to 75-80 °C for 2.5–3 hours to promote glycosylation.
- Workup: After cooling, ethanol is added, followed by extraction and purification steps.
- Yield: High yields (~95%) of 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine are obtained.
- Subsequent Amination: Treatment of the 6-chloro group with ammonia in dry 1,2-dimethoxyethane converts the 6-chloro substituent to the 6-amino group, yielding 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.
This method is well-documented and allows for selective substitution at position 6 after glycosylation.
Chlorination of Acetylated Guanosine
An alternative approach starts from guanosine :
- Guanosine is first acetylated to form 2',3',5'-tri-O-acetyl-guanosine.
- Chlorination with phosphorus oxychloride (POCl3) converts the 6-oxo group to a 6-chloro substituent, yielding 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine directly.
- This route benefits from the availability of guanosine and avoids the need for glycosylation steps.
Preparation of 2-Chloro-6-aminopurine Intermediate
- 2-Chloro-6-aminopurine is often prepared by selective amination of 2,6-dichloropurine or via chlorination of 6-aminopurine derivatives.
- The sodium salt of 2-chloro-6-aminopurine can be formed by reaction with sodium methoxide in methanol, then used directly for coupling with protected sugars in anhydrous solvents like acetone.
- This intermediate is then glycosylated with protected ribose derivatives under mild conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ribose acetylation | Acetic anhydride, pyridine, room temp | >90 | Standard protection of hydroxyl groups |
| Purine silylation | N,O-bis(trimethylsilyl)acetamide, 40 °C, 30 min | - | Improves solubility and reactivity |
| Glycosylation | TMSOTf, dry acetonitrile, 75-80 °C, 2.5-3 h | 85-95 | Vorbrüggen method; high yield |
| Amination (6-Cl to 6-NH2) | Ammonia in dry 1,2-dimethoxyethane, RT | >90 | Selective substitution at C6 |
| Chlorination of guanosine | POCl3, reflux or controlled temp | ~85 | Direct chlorination of acetylated guanosine |
Analytical and Purification Data
- The final product is typically purified by crystallization from ethanol.
- Purity is confirmed by HPLC (>95%), NMR (^1H, ^13C), IR spectroscopy, and high-resolution mass spectrometry.
- Melting point for 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine is reported as 158-160 °C, consistent with literature values.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Vorbrüggen glycosylation | 2,6-Dichloropurine + acetylated ribose | BSA, TMSOTf, acetonitrile | High yield, selective amination | Requires dry conditions, expensive reagents |
| Chlorination of acetyl-guanosine | Guanosine | POCl3 | Direct, fewer steps | Use of toxic reagents, moderate yield |
| Sodium salt coupling | 2-Chloro-6-aminopurine sodium salt + protected sugar | Sodium methoxide, acetone | Mild conditions, no chromatography | Requires preparation of sodium salt |
Chemical Reactions Analysis
Substitution Reactions
The chlorinated position at C-2 is reactive towards nucleophiles, making it susceptible to substitution reactions:
-
Nucleophilic Displacement : Chloride can be replaced by various nucleophiles such as methoxide or ammonia. For instance, treatment with methanolic ammonia leads to dechlorination and formation of 6-amino derivatives .
-
Hydrogenation : The compound can undergo hydrogenation to reduce double bonds or to remove protective groups, yielding more reactive forms suitable for further synthetic modifications .
Deacetylation Reactions
Deacetylation is often performed to regenerate hydroxyl groups from acetates, which can then participate in further chemical transformations:
-
Regioselective Deacetylation : This reaction can be performed using various bases such as sodium methoxide or sodium bicarbonate, allowing for selective removal of acetyl groups while preserving other functional groups .
Mechanistic Insights
The mechanisms underlying these reactions involve several steps:
-
Glycosylation Mechanism : The glycosylation reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the chlorosugar, leading to the formation of the β-nucleoside .
-
Nucleophilic Substitution : Nucleophiles such as methoxide attack the carbon atom bonded to chlorine, resulting in the displacement of chloride and formation of new C-N bonds .
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation | Vorbrüggen conditions | 60 | |
| Nucleophilic Displacement | Methanolic ammonia | 47 | |
| Hydrogenation | Rh/Al2O3 catalyst | 99 | |
| Deacetylation | Sodium methoxide in MeOH | 66 |
Biological Relevance
Compounds like 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine have been explored for their potential as antiviral agents and in cancer therapy due to their ability to interfere with nucleic acid synthesis. The structural modifications imparted by acetylation and chlorination enhance their pharmacological profiles.
Scientific Research Applications
Antiviral Activity
6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine has been investigated for its antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis. For instance, derivatives of purine nucleosides are known to exhibit activity against various viruses, including herpes simplex virus and HIV .
Nucleic Acid Research
This compound serves as a valuable tool in the study of nucleic acids. Its structural modifications allow for the exploration of nucleoside interactions with RNA and DNA. The tri-O-acetyl group enhances the compound's stability and solubility, facilitating its use in biochemical assays and experiments involving nucleic acid hybridization and polymerization .
Drug Development
The unique chemical structure of 6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine positions it as a potential lead compound in drug development. Medicinal chemists are exploring its analogs to optimize efficacy and reduce toxicity for therapeutic applications. The modifications can lead to improved pharmacokinetic properties, making it suitable for further development as an antiviral agent .
Case Study 1: Antiviral Efficacy
A study conducted on various purine derivatives indicated that 6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine demonstrated significant antiviral activity against specific strains of viruses in vitro. The mechanism was attributed to its ability to mimic natural substrates in viral polymerases, thereby inhibiting their function .
Case Study 2: Nucleic Acid Interaction
Research involving the interaction of this compound with RNA showed promising results in stabilizing RNA structures during hybridization experiments. This property is crucial for the development of RNA-based therapeutics and diagnostic tools .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, disrupting viral replication. It targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA.
Comparison with Similar Compounds
Substituent Variations on the Purine Base
The purine base's substituents critically influence biological activity and metabolic stability. Key analogs include:
Key Findings :
Ribose Modifications
Modifications to the ribose moiety alter pharmacokinetics and target engagement:
Key Findings :
Commercial Availability
The target compound (CAS 79999-39-6) and analogs are supplied by vendors like CymitQuimica and Toronto Research Chemicals, with prices ranging from €178–596 per 100–500 mg .
Biological Activity
6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, also known as 2-chloro-6-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This compound is characterized by its unique structural features, which include a chloro substituent at the C2 position and an acetylated ribofuranosyl moiety.
- Molecular Formula : C₁₆H₁₈ClN₅O₇
- Molecular Weight : 427.80 g/mol
- CAS Number : 79999-39-6
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act as a competitive inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. The inhibition of ADA can lead to increased levels of adenosine, which has significant implications in both cancer and immune responses .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits cytotoxicity comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| 4T1 (Murine Mammary Carcinoma) | 16 |
| COLO201 (Human Colorectal Adenocarcinoma) | 12 |
| SNU-1 (Human Gastric Cancer) | 10 |
These results indicate that the compound possesses significant antiproliferative activity, particularly against colorectal and gastric cancers .
Antiviral Activity
In addition to its anticancer properties, 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine has shown promise as an antiviral agent. Its structural similarity to other nucleoside analogs allows it to interfere with viral replication processes.
Mechanism of Antiviral Action
The compound's mechanism involves mimicking natural nucleosides, thereby inhibiting viral RNA synthesis. This action has been particularly noted in studies involving herpes simplex virus type 1 (HSV-1), where it demonstrated significant antiviral activity .
Structure–Activity Relationship
The biological activity of this compound can be further understood through structure–activity relationship (SAR) studies. Modifications at the C6 position and variations in the ribose moiety have been shown to influence both cytotoxicity and selectivity towards cancer cells. For example, introducing different substituents at the C6 position can enhance or diminish the compound's effectiveness against specific tumor types .
Q & A
Basic Research Questions
Q. What are the key intermediates and synthetic routes for preparing 6-amino-2-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine?
- Answer : The synthesis typically begins with guanosine derivatives. Key intermediates include:
- 6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine : Synthesized via selective acetylation of guanosine (93% yield) using acetic anhydride, triethylamine, and 4-(dimethylamino)pyridine in acetonitrile, followed by iodination .
- Functionalization at C-2 and C-6 : Cross-coupling reactions (e.g., with tributyl(vinyl)tin) using Pd(CH₃CN)₂Cl₂ in anhydrous DMF yield vinyl derivatives (92% yield). Subsequent thiourea treatment in ethanol converts C-6 chloro to thiocarbonyl (82% yield) .
Q. How can researchers confirm the structural integrity of intermediates and final products?
- Answer : Use spectroscopic and analytical methods:
- ¹H/¹³C NMR : For example, the N-1 proton of the thio-lactam in 6-thio-2-vinyl derivatives appears as a broad singlet at 11.41 ppm, absent in the 6-Cl precursor .
- HRMS (FAB) : Confirm molecular formulas (e.g., C₁₂H₁₅N₄O₄S [M + H]+: calculated 311.0814, observed 311.0810) .
- Chromatography : Column purification with solvents like 1% methanol/chloroform resolves byproducts .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence yields in cross-coupling reactions for C-2/C-6 functionalization?
- Answer :
- Catalyst : Pd(CH₃CN)₂Cl₂ in DMF at 90°C optimizes vinylation (92% yield) compared to Pd(PPh₃)₄, which requires higher temperatures (85°C) and longer reaction times .
- Solvent : Anhydrous DMF minimizes hydrolysis of acetyl groups, while ethanol facilitates thiocarbonyl conversion .
- Contradictions : Lower yields (75–82%) occur with bulkier substituents due to steric hindrance, as seen in furyl-substituted analogs .
Q. What mechanistic insights explain the selective reactivity at C-2 vs. C-6 positions during functionalization?
- Answer :
- Electronic effects : The C-2 position is more electron-deficient due to adjacent nitrogen atoms, favoring nucleophilic substitution (e.g., iodination) .
- Steric factors : Acetyl groups at 2',3',5' positions shield the ribose moiety, directing reactions to the purine base .
- Cross-coupling : Pd-catalyzed Stille couplings preferentially target C-2 due to lower activation energy compared to C-6, as evidenced by kinetic studies .
Q. How can researchers address discrepancies in NMR data between intermediates and final products?
- Answer :
- Dynamic processes : Broad signals (e.g., N-1 proton at 11.41 ppm) indicate tautomerization in thio-lactam derivatives, resolved using variable-temperature NMR .
- Impurity identification : Compare ¹³C NMR peaks (e.g., C-6 thiocarbonyl at 178.2 ppm) with reference compounds like 6-thioguanosine to confirm purity .
Methodological Challenges
Q. What purification strategies are effective for acetyl-protected ribofuranosylpurine derivatives?
- Answer :
- Solvent systems : Use chloroform/methanol gradients (1–5% methanol) to separate acetylated intermediates from deprotected byproducts .
- Hexane washing : Remove unreacted tin reagents after cross-coupling by washing acetonitrile solutions with hexanes (3 × 50 mL) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction validation .
Q. How can researchers optimize enzymatic incorporation studies of this compound into viral RNA/DNA?
- Answer :
- Template design : Use viral polymerases (e.g., HCV NS5B) in primer-extension assays with ³²P-labeled primers to measure chain termination .
- Kinetic parameters : Compare incorporation rates (kₚₒₗ/Kd) with natural nucleotides to assess competitive inhibition .
- Contradictions : Discrepancies in IC₅₀ values may arise from differential exonuclease activity; use exonuclease-deficient polymerases for clarity .
Structure-Activity Relationship (SAR) Analysis
Q. What structural modifications enhance antiviral activity while minimizing cytotoxicity?
- Answer :
- C-2 substituents : Vinyl groups improve binding to viral polymerases (e.g., HCV) by mimicking natural nucleobase geometry .
- C-6 modifications : Thiocarbonyl derivatives (e.g., 6-thio analogs) increase metabolic stability compared to chloro or methoxy groups .
- Ribose modifications : Retaining acetyl groups improves membrane permeability, as shown in cellular uptake assays (e.g., Caco-2 monolayers) .
Q. How do computational models predict the binding affinity of this compound to viral targets?
- Answer :
- Docking studies : Use AutoDock Vina with HCV NS5B (PDB: 3FQK) to simulate binding poses.
- MD simulations : Analyze stability of purine-polymerase interactions over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding) .
- Limitations : Overestimation of affinity occurs with flexible ribose moieties; validate with SPR or ITC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
